molecular formula C18H25F3N2O6 B12467912 ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-2-ethoxy-3,3,3-trifluoroalaninate

ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-2-ethoxy-3,3,3-trifluoroalaninate

Cat. No.: B12467912
M. Wt: 422.4 g/mol
InChI Key: CMHKSETUWYKIKX-UHFFFAOYSA-N
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Description

ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound with a unique structure that includes a trifluoropropanoate moiety, an ethoxy group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with ethyl chloroformate to form the corresponding carbamate.

    Introduction of the Trifluoropropanoate Group: The carbamate is then reacted with ethyl 3,3,3-trifluoropropanoate under basic conditions to introduce the trifluoropropanoate group.

    Final Coupling: The final step involves the coupling of the intermediate with ethyl 2-bromo-2-ethoxyacetate in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Materials Science: The compound’s trifluoropropanoate group imparts unique physical properties, making it useful in the development of advanced materials with specific characteristics such as hydrophobicity or thermal stability.

    Biological Studies: The compound can be used as a probe to study the interactions of small molecules with biological macromolecules, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and thereby influencing various cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenethyl)acetamide: This compound shares the dimethoxyphenyl group but lacks the trifluoropropanoate and ethoxy groups.

    2-(3,4-Dimethoxyphenyl)ethylamine: This compound is a simpler analog that lacks the carbamoyl and trifluoropropanoate groups.

Uniqueness

ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE is unique due to its combination of functional groups, which confer specific chemical and physical properties. The presence of the trifluoropropanoate group, in particular, imparts unique reactivity and stability characteristics that are not found in simpler analogs.

Properties

Molecular Formula

C18H25F3N2O6

Molecular Weight

422.4 g/mol

IUPAC Name

ethyl 2-[2-(3,4-dimethoxyphenyl)ethylcarbamoylamino]-2-ethoxy-3,3,3-trifluoropropanoate

InChI

InChI=1S/C18H25F3N2O6/c1-5-28-15(24)17(29-6-2,18(19,20)21)23-16(25)22-10-9-12-7-8-13(26-3)14(11-12)27-4/h7-8,11H,5-6,9-10H2,1-4H3,(H2,22,23,25)

InChI Key

CMHKSETUWYKIKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)NCCC1=CC(=C(C=C1)OC)OC)OCC

Origin of Product

United States

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